N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound “N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a benzoyl group, a thiophene ring, a thiadiazole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and physical properties, and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings (thiophene and thiadiazole) and functional groups (benzoyl, methyl, and carboxamide) suggests a highly conjugated system, which could have interesting electronic and optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could allow for hydrogen bonding, potentially affecting its solubility and stability .Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and thiophene derivatives, have been shown to exhibit antimicrobial activity . These compounds are known to interact with key functional proteins in bacterial cell division .
Mode of Action
It is known that many thiophene derivatives exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets likely involves binding to specific proteins or enzymes, thereby altering their function and leading to changes at the cellular level.
Biochemical Pathways
Similar compounds have been shown to interact with key functional proteins in bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have similar effects.
Advantages and Limitations for Lab Experiments
N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has high purity, which makes it suitable for in vitro and in vivo studies. This compound has also been shown to have low toxicity, which is important for safety considerations. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the potential use of this compound as a chemopreventive agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 5-benzoylthiophene-2-carboxylic acid with thionyl chloride to form 5-benzoylthiophene-2-carbonyl chloride. The resulting compound is then reacted with 4-methyl-1,2,3-thiadiazole-5-amine in the presence of triethylamine to yield this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
N-((5-benzoylthiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer properties. This compound has been tested in various in vitro and in vivo models, and the results have been promising.
Safety and Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-10-15(23-19-18-10)16(21)17-9-12-7-8-13(22-12)14(20)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQHKMGBDZKBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.